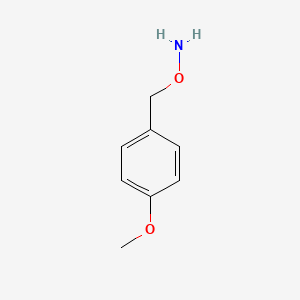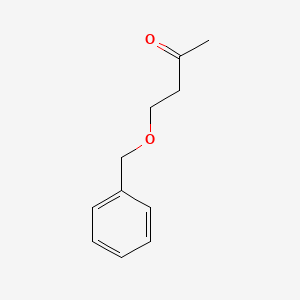
4-Benzyloxy-2-butanone
Descripción general
Descripción
4-Benzyloxy-2-butanone: is an organic compound with the molecular formula C11H14O2 . It is a colorless liquid with a density of 1.027 g/mL at 20°C and a boiling point of 90-92°C at 0.1 mmHg . This compound is used in various chemical syntheses and has applications in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-Benzyloxy-2-butanone involves the reaction of 4-hydroxy-2-butanone with benzyl bromide in the presence of silver oxide as a catalyst. The reaction is typically carried out in dry toluene at room temperature for 18 hours . The product is then purified using column chromatography with silica gel.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Benzyloxy-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to 4-benzyloxy-2-butanol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 4-benzyloxy-2-butanol.
Substitution: Various substituted butanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
4-Benzyloxy-2-butanone is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine:
In biological research, this compound is used in the synthesis of bioactive molecules. It can be a precursor for compounds with potential pharmaceutical applications, including enzyme inhibitors and receptor modulators .
Industry:
In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its ability to undergo various chemical transformations makes it a versatile compound in the manufacturing of fine chemicals .
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-2-butanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For example, in oxidation reactions, it is converted to carboxylic acids through the action of oxidizing agents .
Comparación Con Compuestos Similares
4-Benzyloxy-2-butanol: This compound is the reduced form of 4-Benzyloxy-2-butanone and shares similar chemical properties.
4-Phenylmethoxybutan-2-one: Another compound with a similar structure but different functional groups.
Uniqueness:
This compound is unique due to its benzyloxy group, which provides specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-phenylmethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOZGSIVAZGXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283962 | |
| Record name | 4-Benzyloxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-91-7 | |
| Record name | 4-(Phenylmethoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6278-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 34503 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006278917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6278-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic applications of 4-Benzyloxy-2-butanone in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material in the synthesis of 3-amino-2-oxo-1,2-oxaphospholanes []. This involves an aminophosphonylation reaction followed by base-catalyzed cyclization. Furthermore, this compound is a key intermediate in the synthesis of (R,S)-Mevalonolactone-2-13C []. This multistep synthesis involves alkylation, oxidation, and cyclization reactions.
Q2: Are there any efficient and scalable methods to synthesize this compound?
A2: Yes, phase-transfer catalysis has been successfully employed for the synthesis of 4-Benzyloxy-2-butanones [, ]. This method offers advantages such as milder reaction conditions, improved yields, and the potential for large-scale production.
Q3: Does the presence of the benzyloxy group in this compound influence its reactivity?
A3: The benzyloxy group can significantly influence the reactivity of this compound. For example, during the synthesis of (R,S)-Mevalonolactone-2-13C, the benzyl group acts as a protecting group for the alcohol functionality []. It is later removed via hydrogenolysis to yield the final product.
Q4: Are there any spectroscopic techniques used to characterize this compound?
A4: While the provided abstracts do not detail specific spectroscopic data, 31P-NMR analysis proved crucial in monitoring the base-catalyzed cyclization of a phosphonic analogue of α-methylhomoserine, derived from this compound, to yield the corresponding 1,2-oxaphospholane []. This highlights the utility of NMR techniques in characterizing reactions involving this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


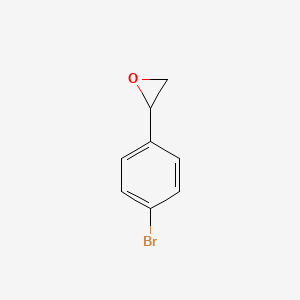

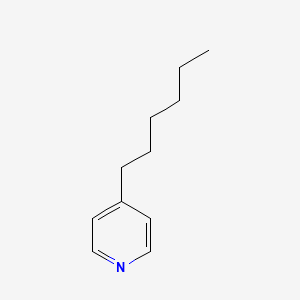
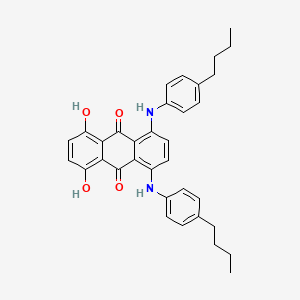
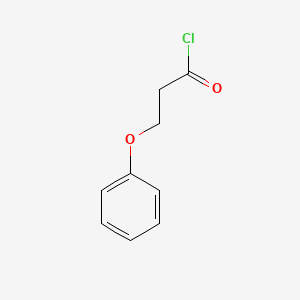
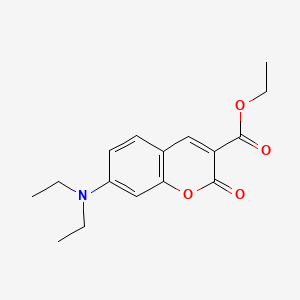
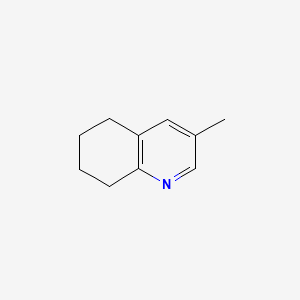
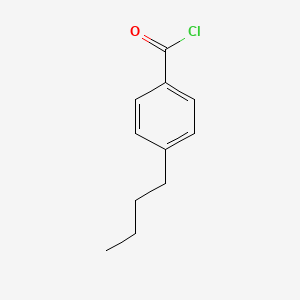
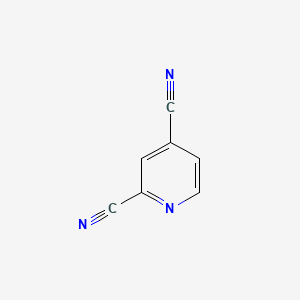
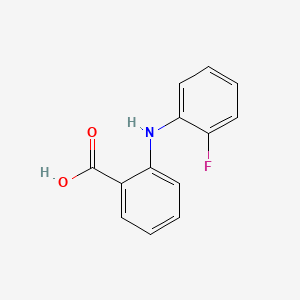
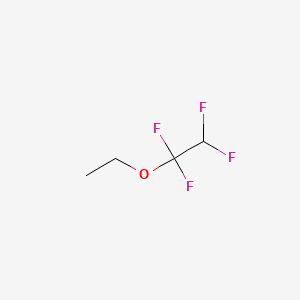
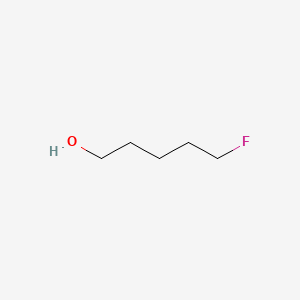
![[3-(dimethylamino)propyl]hydrazine dihydrochloride](/img/structure/B1330196.png)
